3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-chloropyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization and chlorination steps . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions include various substituted pyrazolopyrimidines, which can exhibit different biological activities .
Scientific Research Applications
3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Biological Studies: The compound is studied for its antiviral and anti-inflammatory properties.
Industrial Applications: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). By inhibiting CDK2, the compound can interfere with the cell cycle progression, leading to the inhibition of cancer cell proliferation . The compound’s structure allows it to fit into the active site of CDK2, forming essential hydrogen bonds and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapy .
Biological Activity
3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
IUPAC Name: 3-chloro-6-methyl-2H-pyrazolo[3,4-d]pyrimidine
Molecular Formula: C6H5ClN4
CAS Number: 1934583-78-4
The compound features a unique substitution pattern that contributes to its distinct biological properties. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.
The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle regulation, and its inhibition can lead to the suppression of cancer cell proliferation. This compound's ability to selectively inhibit CDK2 positions it as a promising agent in cancer therapy .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. For instance:
- In vitro Studies: The compound has shown potent anti-proliferative effects against various cancer cell lines, including prostate (PC3) and bladder (UMUC3) cancer cells. In studies utilizing halloysite nanotube-based delivery systems, the compound demonstrated enhanced cytotoxicity compared to pure forms .
- In vivo Studies: In xenograft models, compounds derived from pyrazolo[3,4-d]pyrimidine scaffolds have been shown to reduce tumor volumes significantly, indicating their potential for clinical application in oncology .
Antiviral and Anti-inflammatory Properties
In addition to its anticancer effects, this compound also displays antiviral and anti-inflammatory activities:
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with other related compounds:
Compound Name | Activity | IC50 (µM) | Notes |
---|---|---|---|
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | Anticancer | 8.21 (A549) | Effective against lung cancer cells |
1H-pyrazolo[3,4-d]pyrimidine derivatives | EGFR Inhibitors | 0.016 (EGFR WT) | High potency against wild-type EGFR |
These comparisons highlight the competitive efficacy of this compound in various therapeutic contexts.
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on CDK2 Inhibition:
- Nanoparticle Delivery Systems:
- Epidermal Growth Factor Receptor (EGFR) Inhibition:
Properties
IUPAC Name |
3-chloro-6-methyl-2H-pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-3-8-2-4-5(7)10-11-6(4)9-3/h2H,1H3,(H,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMQWOPLSVRHAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NNC(=C2C=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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